REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.C([N:12]([CH2:15][CH3:16])CC)C.[CH2:17]([OH:21])[CH2:18][CH2:19][CH3:20]>>[NH2:1][C:2]1[N:3]=[C:4]([NH:12][CH:15]2[CH2:16][CH:18]([CH2:17][OH:21])[CH:19]=[CH:20]2)[CH:5]=[C:6]([Cl:8])[N:7]=1
|
Name
|
2a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The volatile solvents were removed
|
Type
|
ADDITION
|
Details
|
residue was treated with methanol
|
Type
|
CUSTOM
|
Details
|
to separate the undissolved byproduct (the double pyrimidine nucleoside)
|
Type
|
CUSTOM
|
Details
|
The methanol solution was absorbed on silica gel (8 g)
|
Type
|
WASH
|
Details
|
eluted with CHCl-MeOH (40:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)NC1C=CC(C1)CO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |